1-(3-Bromo-5-fluorophenyl)propan-1-one
Description
1-(3-Bromo-5-fluorophenyl)propan-1-one (CAS 519050-96-5) is a halogenated propiophenone derivative with the molecular formula C₉H₈BrFO and a molecular weight of 231.06 g/mol. Its structure features a propan-1-one group attached to a 3-bromo-5-fluorophenyl ring, resulting in distinct electronic and steric properties due to the electron-withdrawing effects of bromine (Br) and fluorine (F) substituents. This compound is cataloged as a powder under room-temperature storage conditions and is utilized in organic synthesis and material science applications .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKFWYJZKMFSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The most common and classical approach to synthesize 1-(3-Bromo-5-fluorophenyl)propan-1-one is via Friedel-Crafts acylation. This method involves the acylation of 3-bromo-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions
- Reactants: 3-bromo-5-fluorobenzene and propionyl chloride
- Catalyst: Aluminum chloride (AlCl3)
- Solvent: Anhydrous conditions (often dichloromethane or carbon disulfide)
- Temperature: Typically 0 °C to room temperature to control reactivity and avoid side reactions
- Duration: Several hours until completion
Mechanism
The Lewis acid activates the propionyl chloride to form an acylium ion, which electrophilically attacks the aromatic ring at the position activated by the substituents (in this case, the ring already bears bromine and fluorine). The reaction proceeds to yield the ketone product.
Advantages
- Straightforward and well-established
- High regioselectivity due to directing effects of substituents
- Scalable for industrial production
Industrial Continuous Flow Synthesis
Overview
For large-scale production, continuous flow methods have been developed to improve efficiency, yield, and safety. Automated reactors allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Key Features
- Continuous feeding of 3-bromo-5-fluorobenzene and propionyl chloride with catalyst
- Enhanced heat and mass transfer
- Reduced reaction times and improved reproducibility
- Safer handling of hazardous reagents due to contained environment
Outcomes
- Higher yields compared to batch processes
- Reduced waste and improved environmental profile
- Consistent product quality
Oxidation of Corresponding Alcohols
An alternative synthetic route involves oxidation of the corresponding 1-(3-bromo-5-fluorophenyl)propan-1-ol to the ketone.
Procedure
- Starting from the alcohol derivative, oxidation is performed using reagents such as pyridinium dichromate (PDC) or other mild oxidants.
- Reaction is typically carried out in solvents like dimethylformamide (DMF) at room temperature.
- The product is purified by silica gel chromatography.
Example Data
- Yield: Around 70-75%
- Product characterized by IR, NMR, and mass spectrometry confirming ketone formation
Grignard Reaction Followed by Oxidation
Another approach involves forming the ketone via a Grignard reaction:
Steps
- Preparation of a Grignard reagent from 3-bromo-5-fluorobenzene or related halogenated precursors.
- Reaction of the Grignard reagent with an appropriate acylating agent or aldehyde.
- Subsequent oxidation to the ketone if intermediate alcohol is formed.
Notes
- Requires careful control of moisture and temperature.
- Enables introduction of the propanone side chain with precise control.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 3-bromo-5-fluorobenzene, propionyl chloride, AlCl3, anhydrous | 70-85 | Simple, scalable, regioselective | Requires dry conditions, corrosive catalyst |
| Continuous Flow Synthesis | Same reagents, automated reactor setup | 80-90 | High efficiency, reproducible | Requires specialized equipment |
| Oxidation of Alcohols | 1-(3-bromo-5-fluorophenyl)propan-1-ol, PDC, DMF | ~74 | Mild conditions, selective | Requires prior alcohol synthesis |
| Grignard Reaction + Oxidation | Grignard reagent, acylating agent, oxidant | Variable | Precise control over substitution | Sensitive to moisture, multi-step |
Research Findings and Analytical Data
- The Friedel-Crafts acylation product shows characteristic IR absorption around 1690 cm⁻¹ for the ketone carbonyl.
- ^1H NMR spectra typically display methyl protons as a singlet near 2.6-2.7 ppm and aromatic protons with splitting patterns influenced by bromine and fluorine substituents.
- ^13C NMR confirms the carbonyl carbon near 200 ppm and aromatic carbons with shifts affected by halogen substitution.
- Mass spectrometry confirms molecular ion peaks consistent with C9H8BrFO.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution.
Reduction: Sodium borohydride in ethanol is a common reducing agent.
Oxidation: Potassium permanganate in acidic or basic conditions can be used for oxidation.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 1-(3-methoxy-5-fluorophenyl)propan-1-one.
Reduction: 1-(3-Bromo-5-fluorophenyl)propan-1-ol.
Oxidation: 3-Bromo-5-fluorobenzoic acid.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-fluorophenyl)propan-1-one exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Propiophenone Derivatives
Key analogs include:
Key Observations :
- Substituent Position : The meta-Br and para-F arrangement in 1-(3-Bromo-5-fluorophenyl)propan-1-one creates a unique electronic profile compared to analogs with halogens in other positions (e.g., 1-(5-Bromo-2-fluorophenyl)propan-1-one). This influences reactivity in coupling reactions and hydrogen bonding .
- Halogen Type : Bromine’s larger atomic radius and polarizability enhance resonance stabilization compared to fluorine or chlorine, affecting reaction yields. For example, 1-(3-bromophenyl)propan-1-one showed 40% yield in HOAt-mediated coupling, while 1-(3-fluorophenyl)propan-1-one yielded 41% under similar conditions .
- Steric Effects: Bromomethyl-substituted analogs (e.g., 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one) exhibit higher molecular weights (245.09 vs. 231.06 g/mol) and predicted boiling points (303.2°C vs. lower for non-alkylated derivatives), indicating increased steric hindrance and thermal stability .
Biological Activity
1-(3-Bromo-5-fluorophenyl)propan-1-one is an organic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceutical agents. Its unique molecular structure, characterized by the presence of bromine and fluorine substituents, enhances its biological activity, making it a subject of interest in various research studies.
- Molecular Formula : C9H8BrF
- Molecular Weight : 231.06 g/mol
- Appearance : Solid powder at room temperature
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential antimicrobial and anticancer properties. The presence of halogen atoms (bromine and fluorine) plays a crucial role in its interaction with biological targets, which may lead to modulation of specific cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial effects. It has been shown to inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting significant potency against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
The compound's effectiveness is attributed to the halogen substituents, which enhance its binding affinity to microbial targets, leading to cell membrane disruption or inhibition of essential metabolic pathways .
Anticancer Activity
In addition to its antimicrobial properties, studies have indicated that this compound may possess anticancer activity. Preliminary investigations suggest that the compound can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways associated with cell death.
The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with various molecular targets such as enzymes and receptors involved in critical biological processes. The unique arrangement of bromine and fluorine atoms on the phenyl ring enhances these interactions, providing insights into its therapeutic potential .
Case Studies
Several case studies have documented the biological effects of similar compounds with halogen substituents, reinforcing the significance of structural modifications in enhancing bioactivity:
- Case Study on Antibacterial Activity : A study evaluated various alkaloid derivatives, revealing that compounds with similar halogen patterns exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
- Case Study on Anticancer Activity : Research on fluorinated derivatives demonstrated their ability to inhibit cancer cell proliferation by targeting specific oncogenic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Bromo-5-fluorophenyl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor ketones. For example:
- Step 1 : Start with 3-bromo-5-fluorobenzene derivatives.
- Step 2 : Introduce the propanone moiety via acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C .
- Step 3 : Optimize yield by controlling stoichiometry (1:1.2 molar ratio of substrate to acylating agent) and using triethylamine to neutralize HCl by-products.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) or recrystallization from ethanol .
Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch), 1250–1100 cm⁻¹ (C-F and C-Br stretches) .
- ¹H NMR : Signals at δ 2.8–3.2 ppm (CH₂ of propanone), δ 7.2–7.8 ppm (aromatic protons split by para/ortho substituents) .
- ¹³C NMR : Carbonyl carbon at ~210 ppm; aromatic carbons influenced by electronegative substituents (Br: deshielded ~120 ppm; F: shielded ~115 ppm) .
Advanced Research Questions
Q. What computational or crystallographic methods resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .
- Challenges : Bromine and fluorine atoms cause electron density overlaps; employ TWINABS for twinned data correction .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles, validated against experimental data .
Q. How do bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Bromine acts as a leaving group in Suzuki-Miyaura couplings (Pd catalysis), while fluorine enhances electrophilicity via inductive effects, directing nucleophilic attack to the meta position .
- Experimental Design : Compare reaction rates with analogs (e.g., 1-(3-Chloro-5-fluorophenyl)propan-1-one) to isolate substituent effects. Use kinetic studies (NMR monitoring) to determine rate constants .
Q. What strategies mitigate competing side reactions during functionalization of the propanone moiety?
- Methodological Answer :
- Protection of Ketone : Convert to a ketal (e.g., ethylene glycol, TsOH catalyst) before bromination/fluorination to prevent enolization .
- Selective Reduction : Use NaBH₄/CeCl₃ (Luche conditions) to reduce ketone to alcohol without altering aryl halides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
